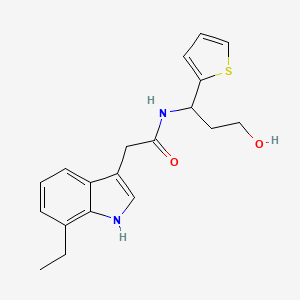![molecular formula C17H20N6O B7054515 3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one](/img/structure/B7054515.png)
3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one is a complex organic compound that features a tetrazole ring and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one typically involves multiple steps. One common approach is the formation of the tetrazole ring through a click chemistry reaction, which is known for its efficiency and mild conditions. The pyrimidinone core can be synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes, thereby inhibiting or modifying their activity. The pyrimidinone core can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives: These compounds share the tetrazole ring and have similar biological activities.
1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene: Another tetrazole-containing compound with applications in medicinal chemistry.
Uniqueness
What sets 3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one apart is its combination of the tetrazole and pyrimidinone rings, which provides a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-11(2)14-8-16(24)22(10-18-14)9-15-19-20-21-23(15)17-12(3)6-5-7-13(17)4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKYOQDKFSEOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN3C=NC(=CC3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-6-fluoro-1H-benzimidazole-4-carboxamide](/img/structure/B7054436.png)
![N-(1,3,4-thiadiazol-2-yl)-1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidine-4-carboxamide](/img/structure/B7054444.png)
![3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B7054457.png)

![2-Methyl-4-[[2-(oxolan-2-yl)pyrrolidin-1-yl]methyl]quinoline](/img/structure/B7054465.png)
![4-[(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-thiazole](/img/structure/B7054474.png)
![N-[1-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054482.png)
![4,7-Dimethyl-1-[(6-oxo-4-propan-2-ylpyrimidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7054486.png)
![4-[4-hydroxy-4-(trifluoromethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7054508.png)
![N-[1-(4-tert-butylphenoxy)propan-2-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7054514.png)
![N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7054522.png)

![3-methyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054535.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054541.png)
